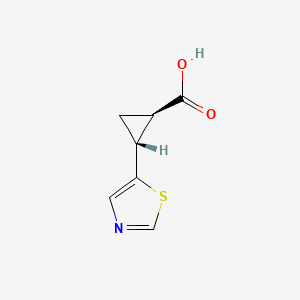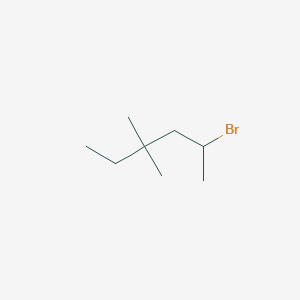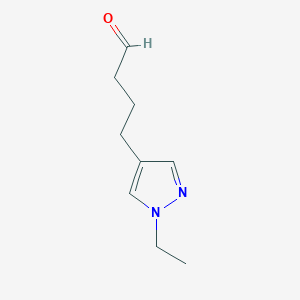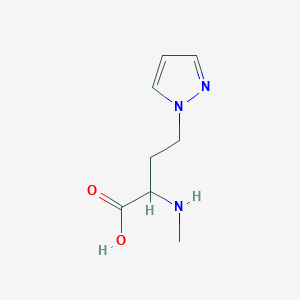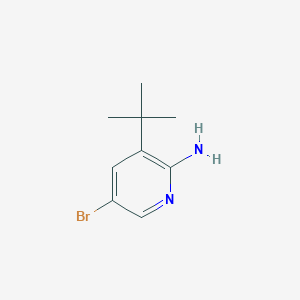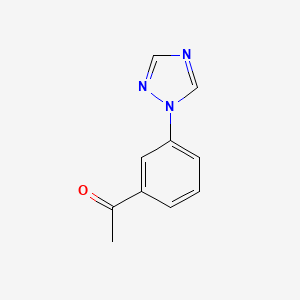
1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Molecular modeling studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one: This compound has a similar structure but with the triazole ring attached at the para position of the phenyl group.
1-(3-(1H-1,2,3-Triazol-1-yl)phenyl)ethan-1-one: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-7-11-6-12-13/h2-7H,1H3 |
InChIキー |
CNGZLLDUDMQTEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


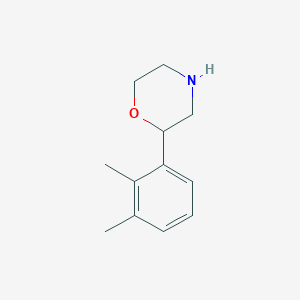
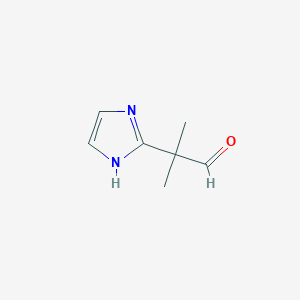
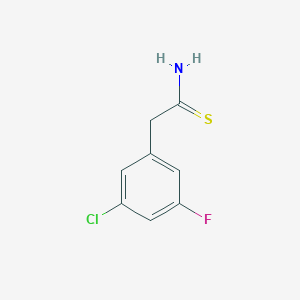
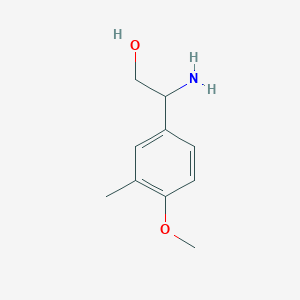
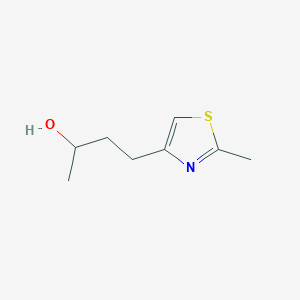
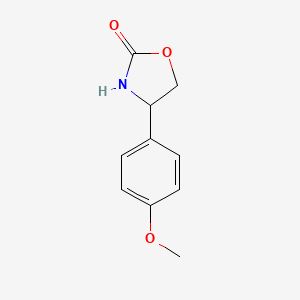
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
